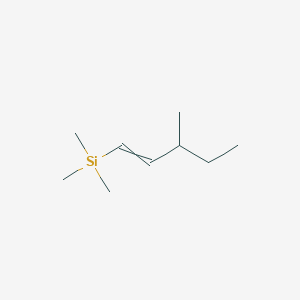
Trimethyl(3-methylpent-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 3-methylpent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents like chlorosilanes are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mechanism of Action
The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(5-chloropent-1-yn-1-yl)silane
Comparison: Trimethyl(3-methylpent-1-en-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of a double bond in the 3-methylpent-1-en-1-yl group differentiates it from compounds with triple bonds or different substituents, affecting its chemical behavior and applications .
Properties
CAS No. |
74956-24-4 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
trimethyl(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
WRSTUXLHVJTGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)
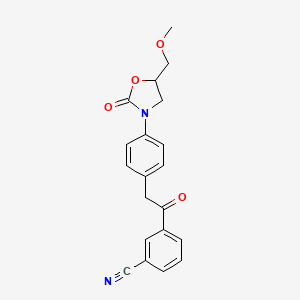
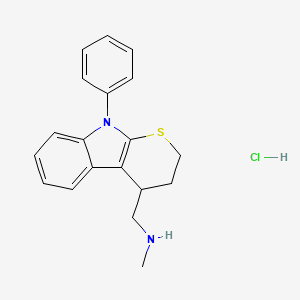
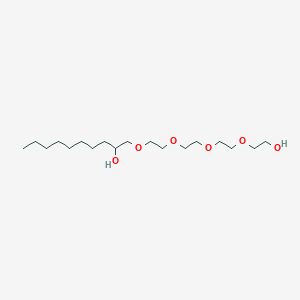
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
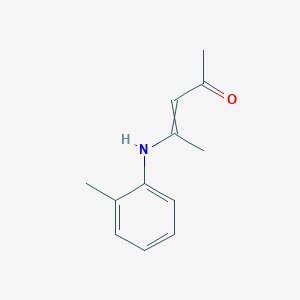


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
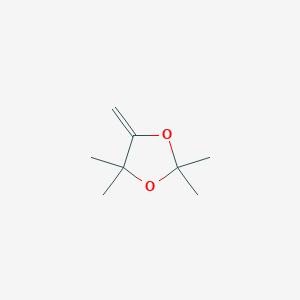
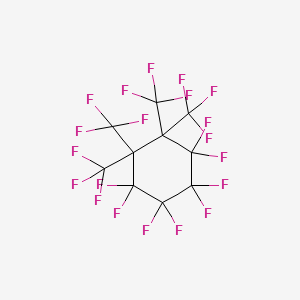
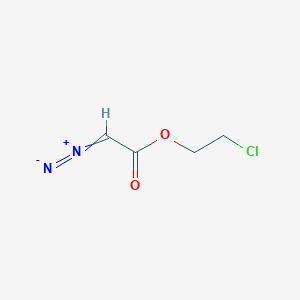
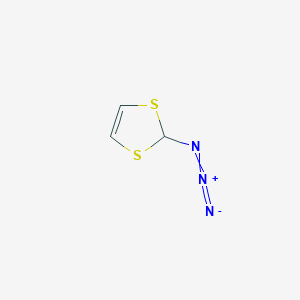
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
